![molecular formula C21H19F3N4O3 B2676868 4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-57-5](/img/structure/B2676868.png)
4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethoxy group, a benzoyl group, a piperidinyl group, and a 1,2,4-triazolone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, the trifluoromethoxy group through a nucleophilic substitution, the benzoyl group through an acylation, and the piperidinyl and 1,2,4-triazolone groups through a multi-step process involving the formation of a heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethoxy group is electron-withdrawing, which could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl group could undergo electrophilic aromatic substitution, the trifluoromethoxy group could undergo nucleophilic substitution, and the benzoyl group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of several functional groups and a heterocyclic ring could result in a relatively high molecular weight and complex chemical behavior .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Structurally Similar Compounds
Parkinsonism and Neurodegenerative Disorders
Studies have explored the effects of compounds structurally related to meperidine-analog synthesis products on parkinsonism and neurodegenerative disorders. For instance, compounds like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) have been linked to the development of parkinsonism following their illicit use, suggesting the potential neurotoxic effects of certain chemical structures on the human nervous system (Langston et al., 1983).
Pharmacokinetics and Metabolism
Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists and HIV-1 protease inhibitors, provides insights into how structurally complex molecules are processed in the human body. These studies are crucial for understanding the pharmacokinetic profiles and metabolic pathways of new therapeutic agents, potentially informing the development of compounds with similar structures (Renzulli et al., 2011).
Environmental and Health Impacts
Investigations into the urinary excretion of non-persistent environmental chemicals, such as phthalates and bisphenol A, underscore the relevance of studying the human and environmental health impacts of widespread chemical use. Such research highlights the importance of monitoring exposure to potentially harmful compounds and their metabolites in various populations (Frederiksen et al., 2014).
Eigenschaften
IUPAC Name |
4-phenyl-3-[1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-9-5-4-8-16(17)19(29)27-12-10-14(11-13-27)18-25-26-20(30)28(18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOUJIPNKXTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

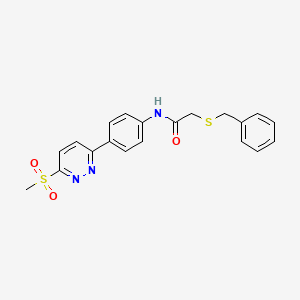
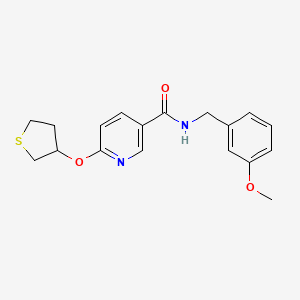
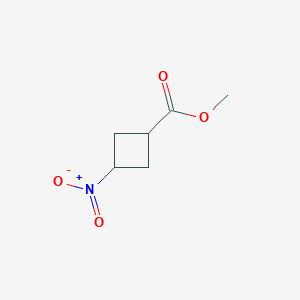
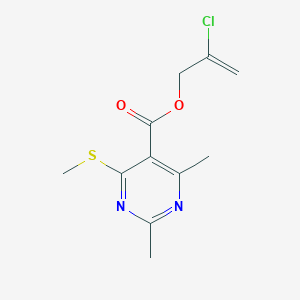
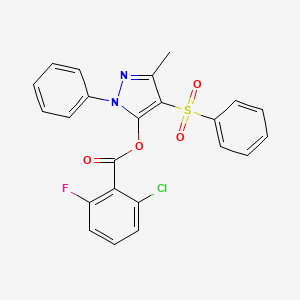
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)
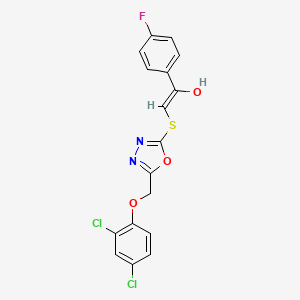
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)
![8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2676804.png)
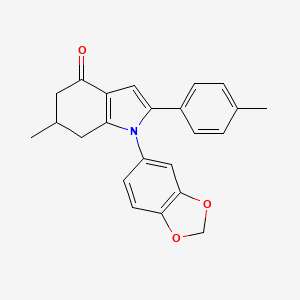
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)